4,8-DIMETHYL-3,7-NONADIEN-2-ONE

Overview

Description

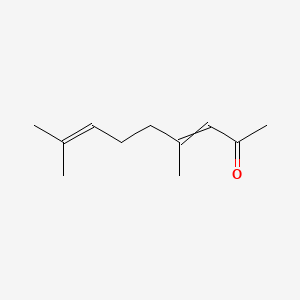

4,8-DIMETHYL-3,7-NONADIEN-2-ONE is an organic compound with the molecular formula C11H18O. It is a colorless liquid with a distinct odor and is known for its high reactivity due to the presence of double bonds and multiple methyl groups . This compound is also referred to as this compound and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,8-DIMETHYL-3,7-NONADIEN-2-ONE can be synthesized through esterification reactions involving nonyl alcohols and methyl or vinyl reagents. The process typically involves dehydration and distillation steps to obtain the desired product .

Industrial Production Methods: In industrial settings, the compound is produced using similar esterification methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,8-DIMETHYL-3,7-NONADIEN-2-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) are often employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Flavoring Agent

4,8-Dimethyl-3,7-nonadien-2-one is primarily utilized as a flavoring agent in food products due to its pleasant aroma. It is recognized for its ability to enhance the sensory profile of various food items. The European Food Safety Authority (EFSA) has evaluated its safety and established that it poses no genotoxicity concerns at estimated levels of intake in flavoring substances .

Table 1: Estimated Intake Levels of this compound

| Region | Estimated Intake (μg/capita/day) |

|---|---|

| EU | 3.0 |

| USA | 19 |

Fragrance Industry

In the fragrance industry , this compound serves as a key ingredient in perfume compositions. Its unique olfactory properties allow it to be used effectively in various cosmetic products, including lotions, creams, and deodorants. The compound not only contributes to the scent but also enhances the stability and color retention of the formulations .

Case Study: Perfume Composition

Research has shown that formulations containing this compound exhibit improved stability compared to those using other similar fragrances like citronellal or citral. This stability is crucial for maintaining product quality over time .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been observed to interact with microbial cell membranes, leading to cell lysis and making it a potential candidate for natural preservatives in food products . This capability supports its application in food preservation and as a therapeutic agent against bacterial infections.

Sensory Perception Research

Research into sensory perception indicates that this compound interacts with specific olfactory receptors. This interaction may provide health benefits beyond its aromatic qualities. The compound's sensory profile is often described as fruity or floral, contributing to its appeal in both culinary and cosmetic applications .

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-3,7-NONADIEN-2-ONE involves its interaction with molecular targets through its reactive double bonds and carbonyl group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s reactivity allows it to participate in cyclization reactions, forming complex cyclic structures under specific conditions .

Comparison with Similar Compounds

4,8-Dimethylnona-3,7-dien-2-ol: An alcohol derivative with similar structural features but different reactivity.

4,8-Dimethylnona-3,7-dienoic acid: An acid derivative with distinct chemical properties.

4,8-DIMETHYL-3,7-NONADIEN-2-ONE (cis): A stereoisomer with different spatial arrangement.

Uniqueness: this compound stands out due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No. |

27539-94-2 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4,8-dimethylnona-3,7-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3 |

InChI Key |

QAFYGHBGWCPRCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CC(=O)C)C)C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.